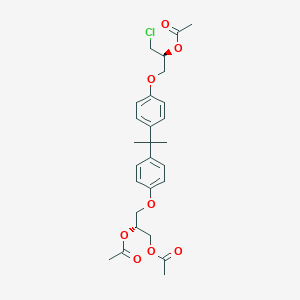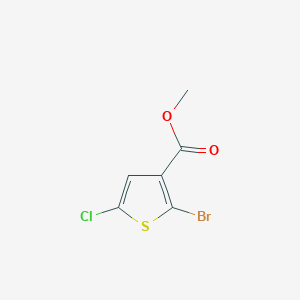![molecular formula C15H8N2O3 B13130902 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione CAS No. 87148-06-9](/img/structure/B13130902.png)
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is a heterocyclic compound that features a fused ring system combining elements of benzene, pyran, and cinnoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which combines various starting materials in a single reaction vessel. For instance, a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin can be used . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as catalysts under mild thermal conditions has been explored for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione involves its interaction with various molecular targets. These interactions can affect pathways involved in cellular signaling, enzyme activity, and other biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: This compound has a similar fused ring system and is synthesized via similar multicomponent reactions.
Pyrano[2,3-c]pyrazole: This compound also features a pyran ring fused with another heterocycle and has been studied for its biological activities.
Uniqueness
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
87148-06-9 |
|---|---|
Fórmula molecular |
C15H8N2O3 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
5-hydroxychromeno[7,8-c]cinnolin-2-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-7-11-14(15-9(12)5-6-13(19)20-15)8-3-1-2-4-10(8)16-17-11/h1-7,18H |
Clave InChI |
HOWXIQTULPZBGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3N=N2)O)C=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




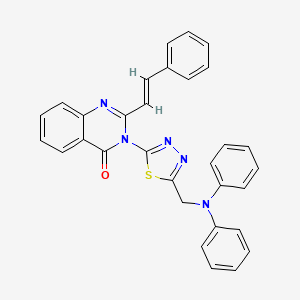
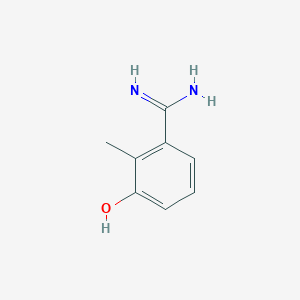
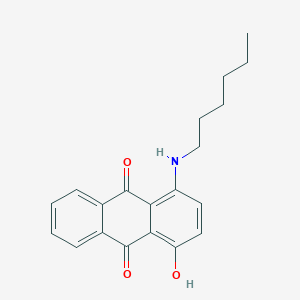
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)

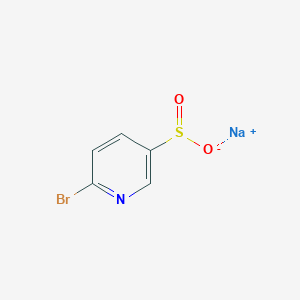
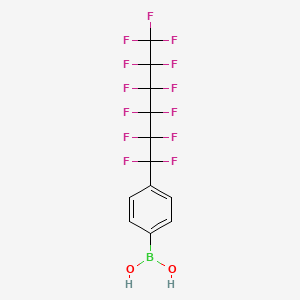
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
